molecular formula C15H13N3O3 B14234622 2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Katalognummer: B14234622
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: HOYQYUNETMXYTR-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N’-(3-nitrobenzylidene)benzohydrazide is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2-methylbenzohydrazide and 3-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-methyl-N’-(3-nitrobenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of corresponding oxides.

Wissenschaftliche Forschungsanwendungen

2-methyl-N’-(3-nitrobenzylidene)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antidiabetic and antioxidant agent. Hydrazone derivatives are known for their therapeutic properties, including antibacterial, antifungal, anticancer, and antioxidant activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: Hydrazone derivatives are used in the development of advanced materials, such as polymers and nanomaterials, due to their unique chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methyl-N’-(3-nitrobenzylidene)benzohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group enhances its electron-withdrawing capability, making it a versatile intermediate for various chemical transformations and applications in medicinal chemistry.

Eigenschaften

Molekularformel

C15H13N3O3

Molekulargewicht

283.28 g/mol

IUPAC-Name

2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13N3O3/c1-11-5-2-3-8-14(11)15(19)17-16-10-12-6-4-7-13(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+

InChI-Schlüssel

HOYQYUNETMXYTR-MHWRWJLKSA-N

Isomerische SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Kanonische SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.